Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-methoxy-
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Overview
Description
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dibromoethylidene bridge, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with bromine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate dibromo compound, which then undergoes further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,2-bis(dibromomethyl)-4-methoxy-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-
Uniqueness
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-methoxy-) is unique due to its specific dibromoethylidene bridge and methoxy substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
7388-29-6 |
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Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
1-[2,2-dibromo-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3 |
InChI Key |
PUOWATRGCGXCPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Br)Br |
Origin of Product |
United States |
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